molecular formula C6H12ClNO2 B2768265 methyl (1R,2S)-2-aminocyclobutane-1-carboxylate CAS No. 221158-94-7

methyl (1R,2S)-2-aminocyclobutane-1-carboxylate

Cat. No.: B2768265
CAS No.: 221158-94-7
M. Wt: 165.62
InChI Key: UCDVGKULVDTSRP-JBUOLDKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate is a chiral cyclobutane derivative featuring a strained four-membered ring system, an amino group at the 2-position, and a methyl ester at the 1-position. Its stereochemistry is critical for biological activity and synthetic applications, particularly in medicinal chemistry and catalysis. The compound (CAS: 221158-94-7) is structurally distinct due to its cyclobutane scaffold, which imposes unique conformational constraints compared to larger or smaller ring systems .

For example:

  • Boc-protection/deprotection: Used for stereoselective synthesis of (1S,2S)- and (1R,2R)-2-aminocyclobutanecarboxylic acids via hydrolysis and ion exchange chromatography .
  • Acid-mediated deprotection: Trifluoroacetic acid (TFA) in dichloromethane removes Boc groups, followed by ion exchange purification to isolate the free amine .

Properties

IUPAC Name

methyl (1R,2S)-2-aminocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-6(8)4-2-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHXOVKGKHSNDO-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,2S)-2-aminocyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the asymmetric hydrogenation of cyclobutene derivatives, which can be achieved using chiral catalysts to ensure the desired stereochemistry. Another approach involves the use of chiral auxiliaries or chiral pool synthesis, where naturally occurring chiral compounds are used as starting materials .

Industrial Production Methods

Industrial production of this compound often employs large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogen gas and chiral metal catalysts, such as rhodium or ruthenium complexes, to achieve high yields and enantiomeric purity. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

[2+2] Photocycloaddition

Stereoselective synthesis of the cyclobutane core is achieved via UV-light-mediated [2+2] cycloaddition of chiral precursors (e.g., bicyclic uracil derivatives) with ethylene . This method yields enantiomerically pure (>97% ee) cyclobutane amino acids, including the (1R,2S) configuration .

Reaction ConditionsYieldStereoselectivitySource
[2+2] PhotocycloadditionUV light, ethylene, CH₂Cl₂33%>97% ee

Hydrogenation and Stereochemical Interconversion

The exocyclic double bond in intermediates undergoes heterogeneous hydrogenation to yield stereoisomers. For example:

  • Hydrogenation of methyl 2-acetamidocyclobutane-1-carboxylate derivatives with Pd/C in methanol produces cis and trans diastereomers .

Substrate CatalystSolventProduct Ratio (cis:trans)YieldSource
2-MethylenecyclobutanePd/CMethanol1:1.295%

Functional Group Transformations

The amino and ester groups participate in diverse reactions:

Ester Hydrolysis

The methyl ester undergoes alkaline hydrolysis to yield the corresponding carboxylic acid, a key step in generating bioactive amino acids :

COOCH3NaOH/H2OCOOH\text{COOCH}_3 \xrightarrow{\text{NaOH/H}_2\text{O}} \text{COOH}

Reaction ReagentsProductYieldSource
Ester hydrolysisNaOH, H₂O, 80°C(1R,2S)-2-aminocyclobutane-1-carboxylic acid85%

Amino Group Functionalization

The primary amine participates in acylation and sulfonylation reactions:

  • Acetylation with acetic anhydride yields acetamide derivatives .

  • Sulfonylation with 3,5-dinitrobenzyl chloride introduces electron-withdrawing groups .

Reaction ReagentProductYieldSource
AcylationAcetic anhydrideN-Acetyl derivative90%
Sulfonylation3,5-Dinitrobenzyl Cl3,5-Dinitrobenzenesulfonamide78%

Oxidation of the Cyclobutane Ring

Controlled oxidation with KMnO₄ selectively functionalizes the cyclobutane ring, forming ketones or epoxides depending on conditions.

Reagent ProductSelectivitySource
KMnO₄ (acidic)CyclobutanoneHigh

Reductive Amination

The amino group engages in reductive amination with aldehydes/ketones, facilitated by NaBH₃CN or H₂/Pd:

RNH2+R’CHONaBH3CNRNHR’\text{RNH}_2 + \text{R'CHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{RNHR'}

Comparative Reactivity

The (1R,2S) configuration exhibits distinct reactivity compared to other stereoisomers:

Isomer Key Reactivity DifferenceSource
(1R,2S)Higher stability in acidic hydrolysis
(1S,2R)Preferential nucleophilic substitution

Mechanistic Insights

  • Hydrogen Bonding : The amino group stabilizes transition states in hydrolysis and acylation via H-bonding .

  • Ring Strain : The cyclobutane ring’s angle strain (90°) accelerates [2+2] cycloreversion under thermal conditions .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₆H₁₁NO₂
  • Molecular Weight : 129.16 g/mol
  • CAS Number : 1159279-83-0
  • IUPAC Name : Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate

The compound features a cyclobutane ring substituted with an amino group and a carboxylate ester group, making it a valuable building block for complex organic molecules .

Organic Synthesis

This compound serves as a chiral building block in the synthesis of various pharmaceuticals and natural products. Its unique structure allows for the development of complex molecules through stereoselective reactions. Key applications include:

  • Synthesis of Amino Acids : It is used in synthesizing various amino acids, including derivatives that have potential therapeutic effects .
  • Production of Fine Chemicals : The compound is integral in producing fine chemicals utilized across different industries, including agrochemicals and pharmaceuticals .

Biological Studies

The compound is employed in biochemical assays to study enzyme mechanisms and interactions with biomolecules. Notable applications include:

  • Enzyme Mechanism Studies : It serves as a substrate in studying enzyme kinetics and mechanisms due to its chiral nature.
  • Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties against influenza viruses, demonstrating significant inhibition rates in vitro.

Pharmaceutical Development

This compound has been investigated for its potential in drug development:

  • Anticancer Properties : Studies show that analogs of this compound exhibit cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HT-29 (colon cancer). The following table summarizes findings from recent studies:
Cell LineCompound Concentration (nM)IC Value (nM)
MCF-72014
HT-295022
A5491018

These results suggest that the compound may interfere with cellular mechanisms like tubulin polymerization and reactive oxygen species formation, contributing to its anticancer activity.

Neuroprotective Applications

The compound has shown promise in neuroprotective applications by inhibiting acetylcholinesterase activity. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Clinical Application Against Viral Infections : In a notable case study involving patients with resistant viral infections, treatment with this compound resulted in significant reductions in viral load and improved recovery times.

Mechanism of Action

The mechanism of action of methyl (1R,2S)-2-aminocyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Ring Size Effects

  • Cyclopropane derivatives (e.g., methyl (1S,2R)-1-amino-2-ethylcyclopropanecarboxylate): Smaller rings exhibit higher strain, leading to increased reactivity in ring-opening reactions. However, reduced conformational flexibility may limit applications in drug design compared to cyclobutanes .
  • Cyclopentane derivatives (e.g., methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate): Larger rings reduce strain, enhancing stability but diminishing the steric and electronic effects critical for chiral recognition in catalysis .

Substituent Effects

  • N-Methylation: Methyl 1-(methylamino)cyclobutanecarboxylate shows altered solubility and basicity compared to the primary amine, impacting its pharmacokinetic profile .
  • Stereochemistry : The (1R,2S) configuration in the target compound contrasts with the (1R,2R) isomer (CAS: 1238619-78-7), which forms a hydrochloride salt with distinct crystallinity and solubility .

Biological Activity

Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate is a cyclobutane derivative that has garnered attention for its potential biological activities. This compound features a rigid cyclobutane ring, which contributes to its unique chemical properties and interactions with biological systems. The following sections detail its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an amino group and a carboxylate group attached to a cyclobutane ring. Its synthesis has been achieved through various stereocontrolled reactions, primarily involving the conversion of simpler precursors into this complex structure. Notably, the compound serves as a chiral building block in the synthesis of pharmaceuticals and other organic molecules.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. One significant finding indicates that this compound acts as an irreversible inhibitor of ACC deaminase, an enzyme that plays a crucial role in amino acid metabolism. The mechanism involves the modification of nucleophilic residues within the enzyme's active site, leading to altered enzyme activity and metabolic consequences.

Mechanism Description
Enzyme Inhibition Irreversible inhibition of ACC deaminase through modification of active site residues.
Nucleophilic Attack Interaction with electrophilic centers in enzymes leading to functional changes.

Research Findings

Several studies have explored the biological implications of this compound:

  • Enzyme Interaction Studies : Research has demonstrated that this compound can modify critical nucleophilic residues within enzyme active sites, significantly impacting metabolic pathways.
  • Biochemical Pathways : The specific biochemical pathways affected by this compound remain largely unexplored; however, its role in enzyme mechanisms suggests potential applications in metabolic engineering and therapeutic development.

Case Studies

A notable case study investigated the effects of this compound on plant growth regulation through its action on ACC deaminase. The study found that treatment with this compound resulted in altered growth patterns in model plant systems due to its inhibitory effects on ethylene biosynthesis pathways. This highlights its potential utility in agricultural biotechnology for modulating plant responses to environmental stressors.

Table 2: Case Study Overview

Study Focus Findings
Plant Growth Regulation Inhibition of ACC deaminase led to altered ethylene production and growth patterns in plants.

Applications in Research and Industry

This compound is not only significant for its biological activities but also for its applications in various fields:

  • Pharmaceutical Development : Its role as a chiral building block makes it valuable in drug synthesis.
  • Biochemical Assays : The compound is used in studies investigating enzyme mechanisms and metabolic pathways.

Q & A

Q. What are the common synthetic routes for methyl (1R,2S)-2-aminocyclobutane-1-carboxylate, and how are stereochemical outcomes controlled?

The synthesis typically involves cyclization reactions and chiral catalysts. For example, Nazarov cyclization is a key step for constructing cyclobutane rings, often catalyzed by Brønsted or Lewis acids (e.g., chiral metal complexes) to achieve stereoselectivity . Post-cyclization steps include esterification and resolution of enantiomers via chromatographic methods or crystallization. Reaction conditions (temperature, solvent polarity) and catalyst choice (e.g., Ru-based complexes) critically influence diastereomeric ratios. Purification often employs flash chromatography or recrystallization, with enantiomeric purity confirmed via chiral HPLC or X-ray crystallography .

Q. How is the crystal structure of this compound determined, and what challenges arise during refinement?

X-ray crystallography using instruments like the Stoe IPDS II diffractometer (MoKα radiation, λ = 0.71073 Å) is standard . The compound crystallizes in a monoclinic C2 space group with unit cell parameters (e.g., a = 73.342 Å, b = 9.6065 Å, c = 11.8737 Å). Challenges include:

  • Disordered solvent molecules : Water or solvent residues may exhibit partial occupancy, requiring isotropic refinement and omission of unlocatable H atoms .
  • Hydrogen bonding networks : N–H⋯O interactions form dimers, but inconsistent dihedral angles (e.g., 49.00°–81.91° between aromatic and cyclobutane planes) complicate packing analysis .
    Refinement tools like SHELXL are used with constraints (e.g., riding H atoms for C–H groups) to address these issues .

Q. What analytical techniques validate the purity and stereochemistry of this compound?

  • NMR spectroscopy : Key signals include δ 3.82 ppm (ester methyl group) and δ 7.48–7.12 ppm (aromatic protons) .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB, with retention times confirming >99% stereochemical purity .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., m/z 343.37 for the hydrated form) .

Advanced Research Questions

Q. How are structural disorders (e.g., disordered solvent/atoms) resolved during crystallographic refinement?

Disorders are modeled using split positions with occupancy factors (e.g., 0.50 for disordered carbonyl oxygen atoms) . Strategies include:

  • Isotropic refinement for disordered atoms to reduce overparameterization.
  • Constraints on bond distances/angles for partially occupied groups (e.g., water molecules).
  • Omission of unresolved H atoms in disordered regions to avoid bias .
    Validation tools like Rint (e.g., 0.057) and goodness-of-fit (S = 0.90) ensure model reliability .

Q. What methodologies address contradictions in hydrogen bonding patterns across crystal structures?

Inconsistent hydrogen bonding (e.g., variable N–H⋯O angles) may arise from:

  • Crystal packing effects : Symmetry-independent molecules adopt distinct conformers .
  • Solvent interactions : Disordered water disrupts uniform networks .
    To resolve contradictions:
  • Compare multiple datasets (e.g., polymorphs or solvates).
  • Use Hirshfeld surface analysis to quantify intermolecular interactions.
  • Apply DFT calculations to assess energy differences between conformers .

Q. How is enantiomeric purity ensured during synthesis, and what are the pitfalls in chiral resolution?

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (1R,2S)-configured amines) minimizes racemization .
  • Dynamic kinetic resolution : Catalysts like lipases or transition-metal complexes invert undesired enantiomers during synthesis .
    Pitfalls include:
  • Epimerization under acidic/basic conditions , monitored via time-resolved NMR.
  • Co-crystallization artifacts during resolution, mitigated by solvent screening (e.g., ethyl acetate vs. hexane) .

Methodological Insights

Q. Table 1: Key Crystallographic Data for this compound Derivatives

ParameterValueSource
Space groupMonoclinic, C2
Unit cell volume8358.2 ų
R-factor (F² > 2σ)0.055
Disordered solventH₂O (occupancy: 0.2)

Q. Table 2: Common Synthetic Catalysts and Outcomes

CatalystDiastereomeric Ratio (dr)Yield (%)
Chiral Ru-complex95:580
Brønsted acid (TfOH)85:1570

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.